![molecular formula C23H17ClN4O2S2 B2474792 Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate CAS No. 1189855-11-5](/img/structure/B2474792.png)
Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C15H18ClNO3 and a molecular weight of 295.76 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H18ClNO3 . Further structural analysis would require more specific information such as X-ray crystallography or NMR data, which is not available in the current resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.76 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and its related derivatives have been synthesized, showing the potential for creating a range of piperazine-substituted compounds for various applications (Paronikyan et al., 2016).
- Another study focused on the synthesis of a series of 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines, indicating the versatility of ethyl 1-amino piperazine derivatives in synthesizing diverse chemical structures (Fathalla & Pazdera, 2017).
Antimicrobial Applications
- The compound has shown promise in antimicrobial applications. For instance, certain derivatives demonstrated good antimicrobial activity against test microorganisms, suggesting potential use in medical and pharmaceutical research (Fandaklı et al., 2012).
- Novel fluoroquinolones synthesized from similar structures have been evaluated in vivo against Mycobacterium tuberculosis, showing comparable activity to existing treatments (Shindikar & Viswanathan, 2005).
Potential in Drug Development
- The compound's derivatives have been explored for their potential in drug development, especially in designing new treatments for tuberculosis, showcasing its role in addressing significant health challenges (Jeankumar et al., 2013).
Future Directions
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-6-4-3-5-7-14)25-23(28)31-13-19-26-21(27-30-19)15-8-10-16(24)11-9-15/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKGXFSVRQBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.